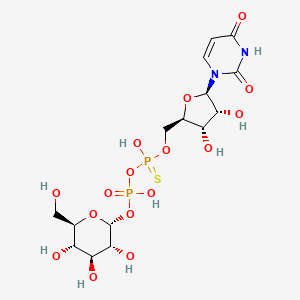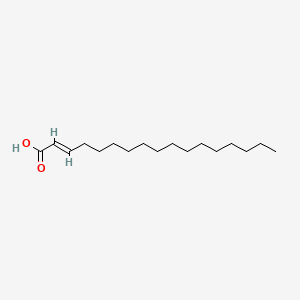
Dilauryl phosphite
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Dilauryl phosphite were not found, phosphonate synthesis typically involves the reaction of dialkyl phosphite with anilines and triphenyl phosphite .
Chemical Reactions Analysis
Dilauryl phosphite plays a role in the stability of polymers. It has been found to increase the antioxidant effectiveness of gossypol, a natural antioxidant, especially when used in small concentrations. In the field of organic chemistry, the reaction of dialkyl phosphite with methyl linoleate, a fatty acid, has been investigated.
Physical And Chemical Properties Analysis
Dilauryl phosphite has a density of 0.9±0.1 g/cm3 . Its boiling point is 507.9±33.0 °C at 760 mmHg . The flash point is 261.0±25.4 °C . It has a molar refractivity of 125.1±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Agriculture: Enhancing Crop Resilience
Dilauryl phosphite is used as a biostimulant in agriculture to enhance crop resilience to abiotic stresses such as drought, heat, and nutrient deficiency. It promotes root growth, which in turn improves nutrient and water uptake, leading to better overall plant health and yield .
Environmental Science: Nutrient Use Efficiency
In environmental science, this compound is valued for its ability to improve nutrient use efficiency in plants. This reduces the need for fertilizers and minimizes their environmental impact by preventing leaching into water bodies .
Biochemistry: Antioxidant Properties
Research in biochemistry suggests that Dilauryl phosphite may possess antioxidant properties , which could be beneficial in protecting cells from oxidative stress. This application is still in the exploratory stages but shows promise for future therapeutic uses.
Material Science: Polymer Modification
In material science, Didodecyl phosphonate is explored for its role in polymer modification . It can be used to create polymers with specific properties, such as increased durability or altered electrical conductivity .
Separation Science: Selective Separation Processes
The compound finds application in separation science, where it is used to develop selective separation processes . This is particularly useful in the purification of chemicals and pharmaceuticals, where high specificity is required .
Biomedical Research: Bioisosteric Groups
In biomedical research, phosphinate derivatives, including Didodecyl phosphonate, are studied for their potential as bioisosteric groups . These can mimic the biological activity of other molecules, leading to new drug discoveries .
Food Security: Sustainable Agriculture
Dilauryl phosphite contributes to sustainable agriculture practices, which are essential for global food security. By improving crop performance and reducing dependency on chemical inputs, it supports the goal of feeding a growing population sustainably .
Chemical Synthesis: Organophosphorus Compounds
Lastly, in the field of chemical synthesis, Didodecyl phosphonate is involved in the production of various organophosphorus compounds . These compounds have a wide range of applications, from catalysts to flame retardants .
Wirkmechanismus
Target of Action
Dilauryl phosphite, also known as Didodecyl phosphonate, is a type of phosphite esterPhosphite esters are generally known to interact with various biological molecules and structures, including proteins and cell membranes .
Mode of Action
It’s known that phosphite esters can act as antioxidants . They can inhibit oxidation reactions by reducing peroxyl radicals to alkoxyl radicals, which then react with the phosphites, releasing aroxyl radicals that terminate the radical chain oxidation .
Biochemical Pathways
For instance, they can inhibit the formation of reactive radicals, which are involved in various biochemical reactions .
Pharmacokinetics
Phosphonates, which are structurally similar to phosphites, are known to have low oral bioavailability and are quickly distributed to bone surfaces or eliminated in urine .
Result of Action
As an antioxidant, it likely helps to protect cells from damage caused by harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dilauryl phosphite. For instance, the presence of other antioxidants, the pH of the environment, and temperature can affect its antioxidant activity .
Safety and Hazards
Zukünftige Richtungen
Dilauryl phosphite is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . Its market is expected to grow in the future, with applications in industries like building & construction, automotive, packaging, electrical & electronics .
Eigenschaften
IUPAC Name |
didodecoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCOASQOMILNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051859 | |
| Record name | Didodecyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dilauryl phosphite | |
CAS RN |
21302-09-0 | |
| Record name | Di(n-dodecyl)hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, didodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didodecyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1239606.png)
![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)
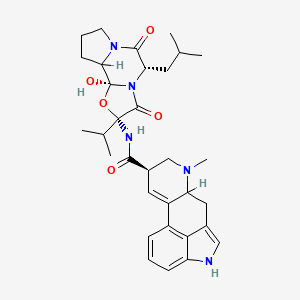
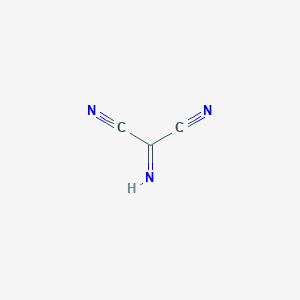
![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)
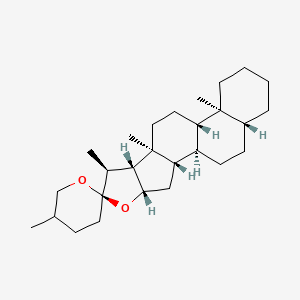
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)
![1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea](/img/structure/B1239615.png)
